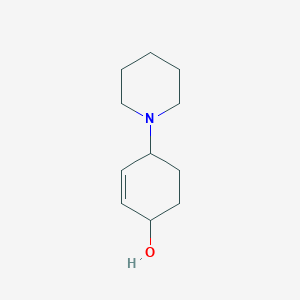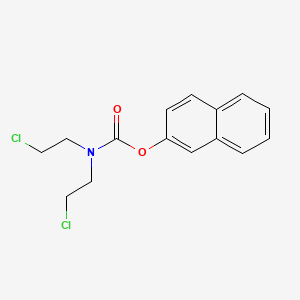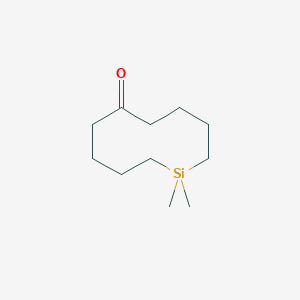
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a 2,3-dihydroxypropyl group attached to a 4-nitrophenyl carbamate moiety, making it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2,3-dihydroxypropylamine. This reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group of 2,3-dihydroxypropylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under basic conditions to yield 4-nitrophenol and 2,3-dihydroxypropylamine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 2,3-dihydroxypropylamine.
Reduction: 2,3-dihydroxypropyl (4-aminophenyl)carbamate.
Substitution: Depending on the nucleophile used, different substituted carbamates can be formed.
科学的研究の応用
2,3-Dihydroxypropyl (4-nitrophenyl)carbamate has several scientific research applications:
作用機序
The mechanism of action of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can inhibit microbial growth or scavenge free radicals . The nitro group in the 4-nitrophenyl moiety can undergo reduction to form an amino group, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
4-Nitrophenyl carbamate: Similar structure but lacks the 2,3-dihydroxypropyl group.
2,3-Dihydroxypropyl carbamate: Similar structure but lacks the 4-nitrophenyl group.
4-Nitrophenyl chloroformate: Precursor used in the synthesis of 2,3-dihydroxypropyl (4-nitrophenyl)carbamate.
Uniqueness
This compound is unique due to the presence of both the 2,3-dihydroxypropyl group and the 4-nitrophenyl carbamate moiety. This combination imparts specific chemical reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
特性
CAS番号 |
63178-65-4 |
|---|---|
分子式 |
C10H12N2O6 |
分子量 |
256.21 g/mol |
IUPAC名 |
2,3-dihydroxypropyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O6/c13-5-9(14)6-18-10(15)11-7-1-3-8(4-2-7)12(16)17/h1-4,9,13-14H,5-6H2,(H,11,15) |
InChIキー |
KMZVXCYETCABBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)OCC(CO)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)
methyl}aniline](/img/structure/B14512358.png)

![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)

